molecular formula C19H20N2O5S B2433510 ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 331819-60-4

ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2433510
CAS No.: 331819-60-4
M. Wt: 388.44
InChI Key: ZXWCYIOENOXSIM-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-26-19(23)16-14-6-4-3-5-7-15(14)27-18(16)20-17(22)12-8-10-13(11-9-12)21(24)25/h8-11H,2-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWCYIOENOXSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 331819-60-4) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a nitrophenyl carbonyl group and a tetrahydro-cycloheptathiophene framework, which may contribute to various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20N2O5S
  • Molar Mass : 388.44 g/mol
  • Solubility : Soluble in methanol and ethanol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenyl carbonyl moiety may facilitate interactions with enzymes and receptors, potentially influencing cellular signaling pathways. This interaction may lead to the inhibition of specific enzymes or modulation of receptor activity, which can be pivotal in therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. This compound has shown promise in inhibiting tumor cell proliferation in vitro. A study demonstrated that compounds with similar structures were effective against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies have reported that thiophene derivatives can exhibit inhibitory effects against a range of bacteria and fungi. The presence of the nitrophenyl group is believed to enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways .

Case Studies

StudyFindings
In vitro Anticancer Study This compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM .
Antimicrobial Efficacy In a comparative study against common pathogens, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has shown that derivatives of ethyl 2-amino-thiophene compounds exhibit notable antioxidant properties. For instance, compounds similar to ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. In a study conducted by Madhavi et al., compounds with specific substitutions demonstrated significant antioxidant activity at concentrations around 100 µM .

Antibacterial Properties
The antibacterial efficacy of this compound has been explored through various studies. For example, derivatives were tested against common bacterial strains such as Bacillus subtilis and Escherichia coli, showing promising results in inhibiting growth. The presence of the nitrophenyl group is believed to enhance the antibacterial activity due to its electron-withdrawing effects .

Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies indicate that similar thiophene derivatives can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves a multicomponent reaction that combines 4-nitrobenzaldehyde with an appropriate thiophene derivative under controlled conditions. The reaction yields a product that can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Material Science Applications

Polymer Chemistry
This compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers with enhanced properties such as thermal stability and chemical resistance. Its unique structure allows for the incorporation into copolymers that may exhibit specific functionalities desirable in coatings or adhesives.

Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to modify the compound's surface properties can facilitate targeted delivery mechanisms for therapeutic agents, improving their efficacy while minimizing side effects .

  • Antioxidant Evaluation
    A study evaluated various thiophene derivatives for their antioxidant activity using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substitutions exhibited the highest activity levels compared to controls .
  • Antibacterial Testing
    In another investigation, several synthesized compounds were tested for their antibacterial properties using agar diffusion methods. Results showed that compounds containing the nitrophenyl moiety had enhanced inhibitory effects against multiple bacterial strains .
  • Anticancer Mechanism Exploration
    A detailed study focused on the anticancer mechanisms of thiophene-based compounds revealed that they could induce apoptosis in cancer cells through enzyme inhibition pathways, demonstrating potential as therapeutic agents in oncology .

Preparation Methods

Gewald Reaction Mechanism and Conditions

The Gewald reaction employs cycloheptanone, ethyl cyanoacetate, elemental sulfur, and diethylamine in ethanol under reflux for 24 hours. Cycloheptanone serves as the cyclic ketone precursor, while ethyl cyanoacetate contributes the cyano and ester functionalities. Sulfur acts as the sulfur source, and diethylamine catalyzes the condensation and cyclization steps.

Key Reaction Parameters

  • Molar Ratios : Cycloheptanone, ethyl cyanoacetate, and sulfur are typically used in a 1:1:1 ratio.
  • Solvent : Anhydrous ethanol ensures optimal solubility and reaction kinetics.
  • Temperature : Reflux conditions (∼78°C) are maintained to drive the reaction to completion.
  • Catalyst : Diethylamine (10–15 mol%) neutralizes acidic byproducts and accelerates cyclization.

The reaction proceeds through a Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate, followed by sulfur incorporation and cyclization to form the thiophene ring. The product, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, is isolated via filtration and recrystallization from ethanol.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the intermediate. The $$ ^1H $$ NMR spectrum exhibits characteristic signals:

  • A triplet at δ 1.25 ppm (3H, -CH$$ _2 $$CH$$ _3 $$)
  • A multiplet at δ 1.45–1.85 ppm (8H, cycloheptane protons)
  • A singlet at δ 6.20 ppm (2H, -NH$$ _2 $$)

Acylation of the 2-Amino Group

The second stage involves acylating the primary amine group at position 2 with 4-nitrobenzoyl chloride to introduce the 4-nitrobenzamido substituent. Two distinct methodologies have been reported for this transformation:

Pyridine-Mediated Acylation

The most widely adopted method involves reacting the 2-amino intermediate with 4-nitrobenzoyl chloride in pyridine at 80°C. Pyridine serves a dual role as a solvent and base, neutralizing HCl generated during the reaction.

Reaction Conditions

  • Molar Ratio : 1:1.2 (amine:acyl chloride)
  • Temperature : 80°C
  • Duration : 4–6 hours
  • Workup : The crude product is precipitated in ice-water, filtered, and purified via column chromatography.

This method achieves moderate-to-high yields (60–75%) and is favored for its simplicity and reproducibility. The electron-withdrawing nitro group on the benzoyl chloride enhances electrophilicity, facilitating nucleophilic attack by the amine.

Zinc Halide-Catalyzed Acylation

An alternative approach, derived from Friedel-Crafts acylation protocols, employs zinc chloride (ZnCl$$ _2 $$) as a catalyst. While traditionally used for electrophilic aromatic substitution, this method has been adapted for amine acylation under milder conditions.

Optimized Parameters

  • Catalyst Loading : 0.1–0.5 mol equivalents relative to the amine
  • Solvent : Dichloromethane or toluene
  • Temperature : 30–50°C
  • Duration : 2–4 hours

Zinc halides enhance reaction efficiency by polarizing the acyl chloride, increasing its electrophilicity. However, this method is less commonly used for amine acylation compared to pyridine-mediated approaches.

Comparative Analysis of Acylation Methods

The table below summarizes the advantages and limitations of both acylation strategies:

Parameter Pyridine-Mediated Method Zinc Halide Method
Yield 60–75% Not reported (inferred 50–65%)
Reaction Time 4–6 hours 2–4 hours
Catalyst Cost Low (pyridine recyclable) Moderate (ZnCl$$ _2 $$)
Byproducts Minimal (HCl neutralized by pyridine) Potential Zn complexes
Scalability High Moderate

Mechanistic Insights

Nucleophilic Acyl Substitution

The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, displacing the chloride ion. Pyridine sequesters HCl, shifting the equilibrium toward product formation.

Role of Zinc Halides

In the ZnCl$$ _2 $$-catalyzed pathway, the Lewis acid coordinates to the acyl chloride’s oxygen, increasing the carbonyl’s electrophilicity. This lowers the activation energy for nucleophilic attack, enabling milder reaction conditions.

Characterization of the Final Product

The target compound is characterized by:

  • Molecular Formula : C$$ _{19} $$H$$ _{20} $$N$$ _2 $$O$$ _5 $$S
  • Molecular Weight : 388.4 g/mol
  • Spectroscopic Data :
    • $$ ^1H $$ NMR: Aromatic protons from the 4-nitrophenyl group appear as a doublet at δ 8.25 ppm (2H) and δ 7.85 ppm (2H).
    • IR: Strong absorption bands at 1720 cm$$ ^{-1} $$ (ester C=O) and 1650 cm$$ ^{-1} $$ (amide C=O).

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the cyclohepta[b]thiophene core via cyclization of a thiophene precursor with a seven-membered carbocyclic ketone. This step may use acid-catalyzed Friedel-Crafts alkylation or transition-metal-mediated cross-coupling .

Amide Coupling : React the amino group at the 2-position of the thiophene with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to scavenge HCl .

Esterification : Introduce the ethyl ester group at the 3-position via nucleophilic acyl substitution, often employing ethyl chloroformate in the presence of a catalytic base .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • 1H NMR : Identify protons on the cycloheptane ring (δ 1.5–2.5 ppm, multiplet) and the thiophene moiety (δ 6.5–7.5 ppm). The 4-nitrophenyl group shows aromatic protons as a doublet near δ 8.2 ppm .
    • 13C NMR : Confirm the carbonyl groups (amide: ~168 ppm; ester: ~165 ppm) and nitrophenyl carbons (C-NO₂: ~147 ppm) .
  • X-ray Crystallography : Resolve the bicyclic structure and confirm regiochemistry. For example, similar Schiff base thiophene derivatives have been analyzed with a Bruker D8 VENTURE diffractometer (Mo Kα radiation) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What are the solubility properties and recommended storage conditions?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Pre-saturate solvents with nitrogen to prevent oxidation of the thiophene ring .
  • Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to avoid photodegradation and moisture absorption. Use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can researchers optimize the yield of the amide coupling step?

Methodological Answer:

  • Reagent Ratios : Use a 1.2:1 molar excess of 4-nitrobenzoyl chloride relative to the amino-thiophene intermediate to drive the reaction to completion .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate acylation.
  • Temperature Control : Conduct the reaction at 0–5°C initially to minimize side reactions (e.g., ester hydrolysis), then warm to room temperature .
  • Workup : Quench unreacted acyl chloride with ice-cold water, extract with DCM, and dry over anhydrous Na₂SO₄. Yield improvements (from ~60% to >85%) are achievable via these adjustments .

Q. What strategies address conflicting spectroscopic data during structural analysis?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate ).
  • Decoupling Experiments : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the cycloheptane region .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental results. Discrepancies >0.5 ppm may indicate impurities or misassignment .

Q. How can the compound’s biological activity be evaluated in vitro?

Methodological Answer:

  • Anticancer Assays :
    • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
    • Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays.
  • Enzyme Inhibition : Screen against kinases or cyclooxygenase-2 (COX-2) using fluorescence-based kits. IC₅₀ values can guide structure-activity relationship (SAR) studies .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Molecular Orbital Analysis : Perform HOMO-LUMO calculations (e.g., using Gaussian) to identify electrophilic sites. The 4-nitrobenzamide group is electron-withdrawing, making the thiophene’s 5-position susceptible to nucleophilic attack .
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures (GROMACS) to model hydrolysis pathways of the ester group .

Q. How are reactive intermediates stabilized during synthesis?

Methodological Answer:

  • Low-Temperature Techniques : Generate unstable intermediates (e.g., thiophenium ions) at –78°C (dry ice/acetone bath) to prevent decomposition .
  • Protecting Groups : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) before acylation, then deprotect with TFA .
  • In Situ Trapping : Use scavengers (e.g., polymer-supported trisamine) to sequester reactive byproducts .

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